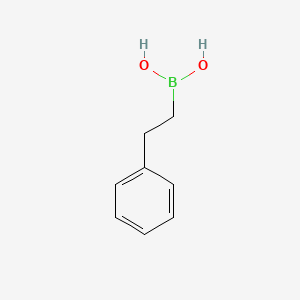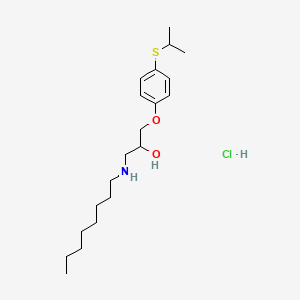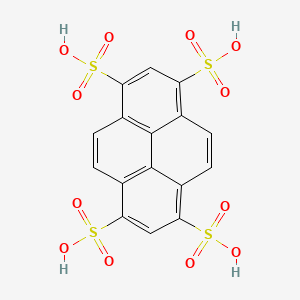
Cyanotriphenylborate
概要
説明
シアン化トリフェニルボレートは、分子式C19H15BNの有機ホウ素化合物です。 これは、トリフェニルボレート構造にシアノ基が結合したテトラ有機ボレートイオンであり、特徴的な存在です 。この化合物は、その独自の化学的特性で知られており、科学研究におけるさまざまな用途のために研究されています。
2. 製法
合成経路と反応条件: シアン化トリフェニルボレートは、いくつかの方法で合成できます。一般的な方法の1つは、トリフェニルボランとシアン化物源を制御された条件下で反応させることです。 たとえば、シアン化ナトリウムを有機溶媒中のシアン化物源として使用して、シアン化トリフェニルボレートの生成を促進できます.
工業生産方法: シアン化トリフェニルボレートの工業生産は、通常、高収率と純度を確保するために最適化された反応条件を使用して大規模合成を行います。 このプロセスには、再結晶化と溶媒抽出による精製などの手順が含まれる場合があります.
準備方法
Synthetic Routes and Reaction Conditions: Cyanotriphenylborate can be synthesized through several methods. One common approach involves the reaction of triphenylborane with cyanide sources under controlled conditions. For example, sodium cyanide can be used as a cyanide source in an organic solvent to facilitate the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to obtain the desired product.
化学反応の分析
反応の種類: シアン化トリフェニルボレートは、次のようなさまざまな化学反応を起こします。
置換反応: シアノ基は求核置換反応に関与し、他の求核剤と置き換わります。
一般的な試薬と条件:
求核剤: 置換反応で使用される一般的な求核剤には、ハロゲン化物、アミン、チオールなどがあります。
主要な生成物:
置換生成物: 求核剤に応じて、さまざまな置換ボレート化合物が生成されます。
4. 科学研究への応用
シアン化トリフェニルボレートは、科学研究において、次のような幅広い用途があります。
科学的研究の応用
Cyanotriphenylborate has a wide range of applications in scientific research, including:
作用機序
シアン化トリフェニルボレートは、グリシン受容体塩化物チャネルのサブタイプ特異的ブロッカーとして機能します。それは、組換えアルファ1サブユニットホモオリゴマーグリシン受容体の塩化物チャネルに結合し、非競合的かつ使用依存的な阻害を引き起こします。この阻害は、正の膜電位でより顕著であり、オープンチャネルブロック機構を示唆しています。 シアン化トリフェニルボレートに対する感受性は、アルファ1サブユニットの254番目の位置にある単一のグリシン残基の影響を受けます .
類似の化合物:
シアン化トリフェニルボレートナトリウム: 構造は似ていますが、ナトリウムイオンを含みます.
トリフェニルボラン: シアノ基がないため、一部の置換反応で反応性が低くなります.
独自性: シアン化トリフェニルボレートは、シアノ基とトリフェニルボレート構造のユニークな組み合わせにより、さまざまな化学反応に関与し、安定な配位錯体を形成できます。 グリシン受容体塩化物チャネルを阻害する能力は、他のボレート化合物とは異なり、神経薬理学研究で貴重なものです .
類似化合物との比較
Sodium cyanotriphenylborate: Similar in structure but includes a sodium ion.
Triphenylborane: Lacks the cyanide group, making it less reactive in certain substitution reactions.
Uniqueness: this compound’s unique combination of a cyanide group and triphenylborate structure allows it to participate in a variety of chemical reactions and form stable coordination complexes. Its ability to block glycine receptor chloride channels distinguishes it from other borate compounds and makes it valuable in neuropharmacology research .
特性
IUPAC Name |
cyano(triphenyl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BN/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H/q-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJITQQQMJSBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#N)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BN- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47107-21-1 | |
| Record name | (T-4)-(Cyano-κC)triphenylborate(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47107-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole](/img/structure/B1212531.png)
